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For Researchers, Scientists, and Drug Development Professionals

Abstract
Pivanex (pivaloyloxymethyl butyrate, AN-9) is a prodrug of the short-chain fatty acid butyric

acid, a known histone deacetylase (HDAC) inhibitor. By masking the carboxyl group of butyric

acid, Pivanex exhibits improved cellular permeability, allowing for more efficient intracellular

delivery of the active compound. Once inside the cell, Pivanex is hydrolyzed by cellular

esterases, releasing butyric acid, which then exerts its anti-neoplastic effects. This guide

provides a comprehensive overview of the chemical structure, physicochemical and

pharmacological properties, mechanism of action, and relevant experimental protocols for

Pivanex.

Chemical Structure and Identifiers
Pivanex is chemically known as pivaloyloxymethyl butyrate. Its structure consists of a butyrate

molecule esterified with a pivaloyloxymethyl group.
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Identifier Value

IUPAC Name (2,2-dimethylpropanoyloxy)methyl butanoate

Synonyms Pivanex, AN-9, Pivaloyloxymethyl butyrate

CAS Number 122110-53-6[1]

Molecular Formula C10H18O4[1]

Molecular Weight 202.25 g/mol [1]

SMILES CCCC(=O)OCOC(=O)C(C)(C)C[1]

InChI Key GYKLFBYWXZYSOW-UHFFFAOYSA-N

Physicochemical Properties
Pivanex is a colorless to light yellow liquid. A summary of its known and predicted

physicochemical properties is presented below.

Property Value Source

Appearance Colorless to light yellow liquid [1]

Density 1.008 ± 0.06 g/cm³ [1]

Boiling Point 249.3 ± 13.0 °C Predicted

Solubility
Soluble in DMSO (≥ 100

mg/mL)
[1]

Storage
Store at -20°C for long-term

stability

Note: Experimental data for melting point and pKa were not available in the reviewed literature.
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Pivanex is an orally active prodrug that demonstrates anti-neoplastic, anti-metastatic, and anti-

angiogenic properties.[2] Its primary mechanism of action is the inhibition of histone

deacetylases (HDACs) following its intracellular conversion to butyric acid.

Hydrolysis to Butyric Acid
As a prodrug, Pivanex is designed to overcome the poor cellular permeability of butyric acid.

Its lipophilic nature allows it to readily cross cell membranes. Once inside the cell, it is

hydrolyzed by intracellular esterases, releasing the active HDAC inhibitor, butyric acid, as well

as pivalic acid and formaldehyde.
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Caption: Intracellular activation of Pivanex.

Histone Deacetylase (HDAC) Inhibition
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Butyric acid inhibits the activity of class I and II HDAC enzymes. HDACs are responsible for

removing acetyl groups from lysine residues on histones, leading to a more condensed

chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid promotes

histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the

transcription of various genes, including tumor suppressor genes.
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Caption: Mechanism of HDAC inhibition by butyric acid.

Downregulation of Bcr-Abl Signaling
Pivanex has been shown to down-regulate the expression of the oncoprotein Bcr-Abl. The Bcr-

Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and

survival of cancer cells, particularly in chronic myeloid leukemia (CML). By reducing Bcr-Abl

levels, Pivanex can inhibit downstream signaling pathways, including the Ras/MAPK, PI3K/Akt,

and JAK/STAT pathways, ultimately leading to apoptosis of cancer cells.
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Caption: Pivanex-mediated downregulation of Bcr-Abl signaling.

Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of

Pivanex.

Cell Viability Assay (MTT Assay)
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Objective: To determine the cytotoxic effect of Pivanex on cancer cell lines.

Materials:

Cancer cell line (e.g., K562, A549, NCI-H460)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Pivanex stock solution (e.g., 100 mM in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

Prepare serial dilutions of Pivanex in complete culture medium to achieve the desired final

concentrations (e.g., 10 µM to 500 µM).

Remove the medium from the wells and add 100 µL of the Pivanex dilutions or vehicle

control (medium with DMSO) to the respective wells.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

HDAC Activity Assay (Colorimetric)
Objective: To measure the inhibitory effect of Pivanex (as butyric acid) on HDAC activity.

Materials:

HeLa nuclear extract (as a source of HDACs)

HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA)

HDAC assay buffer

Lysine developer

Pivanex or sodium butyrate

96-well plate

Microplate reader

Procedure:

Prepare dilutions of Pivanex or sodium butyrate in the assay buffer.

In a 96-well plate, add the following to each well:

85 µL of ddH2O

10 µL of 10X HDAC Assay Buffer

Your sample containing HDAC activity (e.g., 5-10 µg of HeLa nuclear extract) or HDAC

inhibitor.
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For a positive control, use HeLa nuclear extract without any inhibitor. For a negative control,

use a known HDAC inhibitor like Trichostatin A.

Add 5 µL of the HDAC colorimetric substrate to each well and mix thoroughly.

Incubate the plate at 37°C for 30-60 minutes.

Stop the reaction by adding 10 µL of Lysine Developer to each well.

Incubate at 37°C for 30 minutes.

Read the absorbance at 405 nm using a microplate reader.

The HDAC activity is inversely proportional to the signal. Calculate the percentage of

inhibition relative to the control.

Western Blot Analysis for Bcr-Abl Expression
Objective: To determine the effect of Pivanex on the expression level of Bcr-Abl protein.

Materials:

Bcr-Abl positive cell line (e.g., K562)

Pivanex

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against Bcr-Abl

Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Treat K562 cells with various concentrations of Pivanex for a specified time (e.g., 24 hours).

Harvest the cells and lyse them in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-Bcr-Abl antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane and re-probe with the loading control antibody to ensure equal protein

loading.

Quantify the band intensities to determine the relative expression of Bcr-Abl.

Summary and Future Directions
Pivanex is a promising anti-cancer agent that leverages a prodrug strategy to effectively

deliver butyric acid, a potent HDAC inhibitor, into cancer cells. Its dual mechanism of action,

involving both epigenetic modulation through HDAC inhibition and the downregulation of the
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key oncoprotein Bcr-Abl, makes it a compelling candidate for further investigation, particularly

in hematological malignancies and solid tumors. Future research should focus on elucidating

the full spectrum of its molecular targets, its potential for synergistic combinations with other

chemotherapeutic agents, and the development of biomarkers to predict patient response in

clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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